molecular formula C9H10BrFO B14037092 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene

Cat. No.: B14037092
M. Wt: 233.08 g/mol
InChI Key: VISOHASBRLTIRA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxymethyl, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, organometallic compounds, and strong acids or bases.

    Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, or sodium borohydride are often used.

    Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the design and synthesis of novel materials with specific properties.

    Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-1-(methoxymethyl)-3-(trifluoromethyl)benzene
  • 5-Bromo-2-fluoro-1-(methoxymethyl)-3-chlorobenzene
  • 5-Bromo-2-fluoro-1-(methoxymethyl)-3-ethylbenzene

Uniqueness

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the methoxymethyl and methyl groups provide additional sites for functionalization. This combination makes it a versatile compound for various applications in organic synthesis and beyond.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

5-bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene

InChI

InChI=1S/C9H10BrFO/c1-6-3-8(10)4-7(5-12-2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

VISOHASBRLTIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)COC)Br

Origin of Product

United States

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